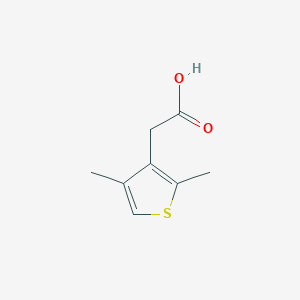

2-(2,4-Dimethylthiophen-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

2-(2,4-dimethylthiophen-3-yl)acetic acid |

InChI |

InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)3-8(9)10/h4H,3H2,1-2H3,(H,9,10) |

InChI Key |

LRTMCPJRZHBFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1CC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dimethylthiophen 3 Yl Acetic Acid

Retrosynthetic Analysis of 2-(2,4-Dimethylthiophen-3-yl)acetic acid

A retrosynthetic approach to this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials.

Identification of Key Disconnections

The primary disconnection severs the bond between the thiophene (B33073) ring and the acetic acid side chain. This can be achieved through a functional group interconversion, envisioning a precursor such as a 3-acetyl or 3-halomethyl derivative of 2,4-dimethylthiophene (B109970).

A further disconnection breaks apart the 2,4-dimethylthiophene ring itself. This disconnection can be guided by established thiophene syntheses, such as the Paal-Knorr or Gewald reactions, leading to acyclic precursors.

Precursor Identification and Availability

Based on the retrosynthetic analysis, key precursors for the synthesis of this compound can be identified. For the thiophene ring formation via the Paal-Knorr synthesis, the essential precursor is 3-methyl-2,5-hexanedione . This 1,4-dicarbonyl compound is commercially available from various chemical suppliers.

For the introduction of the acetic acid side chain, precursors would depend on the chosen synthetic route. For a Friedel-Crafts acylation approach, acetyl chloride or acetic anhydride (B1165640) would be required. For a malonic ester synthesis route, a 3-halomethyl-2,4-dimethylthiophene would be a key intermediate, which would need to be synthesized from 2,4-dimethylthiophene. Reagents such as diethyl malonate and a suitable base would also be necessary. These are all common and readily available laboratory reagents.

Synthesis of the 2,4-Dimethylthiophene Core

Cyclization Reactions for Thiophene Ring Formation

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org While highly versatile, a direct synthesis of 2,4-dimethylthiophene using the Gewald reaction is not straightforward as it typically yields 2-aminothiophenes. wikipedia.orgmdpi.comorganic-chemistry.org Subsequent removal of the amino group would be necessary, adding extra steps to the synthesis.

The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times. wikipedia.org

| Reactants | Conditions | Product |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine, triethylamine) | 2-Aminothiophene derivative |

Table 1: General Reactants and Products of the Gewald Reaction

The Paal-Knorr thiophene synthesis is a more direct and widely used method for preparing substituted thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.org

For the synthesis of 2,4-dimethylthiophene, the required precursor is 3-methyl-2,5-hexanedione. The reaction proceeds by the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration to yield the thiophene. organic-chemistry.org

| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Product |

| 3-Methyl-2,5-hexanedione | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | 2,4-Dimethylthiophene |

Table 2: Paal-Knorr Synthesis of 2,4-Dimethylthiophene

The mechanism of the Paal-Knorr thiophene synthesis is believed to proceed through the formation of a furan intermediate, which is then converted to the thiophene. However, studies have shown that the direct reaction of the dicarbonyl compound with the sulfurizing agent is the predominant pathway. organic-chemistry.org

Functionalization of the Thiophene Ring (Prior to Acetic Acid Introduction)

Once 2,4-dimethylthiophene is synthesized, the next critical step is the regioselective functionalization at the C3 position to allow for the introduction of the acetic acid side chain. This is challenging due to the electronic properties of the thiophene ring and the directing effects of the two methyl substituents.

Directed metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgrsc.org It typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles.

In the case of 2,4-dimethylthiophene, the methyl groups are not effective directing groups for metalation. The inherent acidity of the ring protons is highest at the C5 position, meaning direct deprotonation with a strong base like n-butyllithium would likely occur there.

To achieve functionalization at the C3 position, a strategy involving a removable directing group could be employed. For example, a group such as a sulfonamide could be introduced at the 3-position, which could then direct metalation to an adjacent position if one were available. acs.org A more common and effective strategy involves a halogen-metal exchange. Starting with 3-bromo-2,4-dimethylthiophene, treatment with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperature would result in a rapid halogen-metal exchange to selectively generate 2,4-dimethyl-3-lithiothiophene. This species can then be trapped with a suitable electrophile to introduce the desired functionality.

Thiophene undergoes electrophilic aromatic substitution much more readily than benzene. brainly.inwikipedia.org The substitution typically occurs at the C2 or C5 position, which are electronically enriched and can better stabilize the cationic intermediate. pearson.comquimicaorganica.org In 2,4-dimethylthiophene, the two methyl groups are activating and ortho-, para-directing. The combined electronic and steric effects strongly favor electrophilic attack at the C5 position.

Therefore, to achieve substitution at the C3 position, the more reactive C5 position must be blocked. A common strategy is to introduce a removable blocking group at C5. Halogens, particularly bromine, are well-suited for this role.

The synthetic sequence would be as follows:

Bromination of 2,4-dimethylthiophene: This reaction would selectively yield 5-bromo-2,4-dimethylthiophene.

Electrophilic substitution: The subsequent electrophilic reaction (e.g., acylation) would be directed to the C3 position, as the C5 position is now blocked.

Dehalogenation: The bromo blocking group at C5 can be removed via reduction, for example, using zinc dust in acetic acid or through catalytic hydrogenation.

This blocking group strategy allows for the circumvention of the inherent reactivity patterns of the substituted thiophene ring.

| Strategy | Approach | Key Intermediate | Outcome |

| Directed Metalation | Halogen-Metal Exchange | 3-Bromo-2,4-dimethylthiophene | 2,4-Dimethyl-3-lithiothiophene |

| Electrophilic Substitution | Blocking Group | 5-Bromo-2,4-dimethylthiophene | C3-Substituted-2,4-dimethylthiophene |

Introduction of the Acetic Acid Side Chain

The final stage of the synthesis is the installation of the acetic acid moiety (-CH₂COOH) at the C3 position of the 2,4-dimethylthiophene ring.

Carboxymethylation can be achieved through various routes. One of the most reliable methods involves the creation of a C-C bond followed by the establishment of the carboxylic acid functionality.

This well-established, two-step process involves first introducing a halomethyl group (-CH₂X, where X is Cl or Br) onto the thiophene ring, followed by its conversion to the carboxymethyl group.

Synthesis of 3-(Halomethyl)-2,4-dimethylthiophene: Direct chloromethylation of 2,4-dimethylthiophene is not a viable route to the 3-substituted product due to the directing effects discussed previously. A more controlled approach starts from a precursor that is already functionalized at the 3-position. For example, using the 2,4-dimethyl-3-lithiothiophene intermediate generated via the directed metalation strategy described in section 2.2.2.1:

The lithiated species can be reacted with formaldehyde (an electrophile) to produce (2,4-dimethylthiophen-3-yl)methanol.

This alcohol can then be converted to the corresponding chloromethyl or bromomethyl derivative using a suitable halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Conversion to the Acetic Acid: The resulting 3-(halomethyl)-2,4-dimethylthiophene is a versatile intermediate for introducing the carboxyl group. Two common pathways are:

The Nitrile Pathway: The halomethyl compound can be reacted with a cyanide salt (e.g., sodium cyanide) in a nucleophilic substitution reaction to form 2-(2,4-dimethylthiophen-3-yl)acetonitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

The Grignard Pathway: The halomethyl compound can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic species is then reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup, to directly afford the target carboxylic acid.

Carboxymethylation Strategies

Kolbe-Schmitt Type Reactions

The classical Kolbe-Schmitt reaction involves the direct carboxylation of phenolates using carbon dioxide under pressure. However, for non-phenolic heterocycles like 2,4-dimethylthiophene, a "Kolbe-Schmitt type" reaction is employed, which typically involves metallation of the aromatic ring followed by quenching with carbon dioxide. This process achieves the introduction of a carboxyl group, which can then be further elaborated.

For 2,4-dimethylthiophene, the most reactive position for deprotonation is the 5-position due to the directing effects of the methyl groups and the sulfur atom. To achieve substitution at the 3-position, a strategy involving halogen-metal exchange is often necessary. For instance, a brominated thiophene derivative can be selectively metallated.

A plausible route begins with the bromination of 2,4-dimethylthiophene to introduce a bromine atom at the 3-position. This intermediate, 3-bromo-2,4-dimethylthiophene, can then undergo a halogen-metal exchange reaction, for example, with an organolithium reagent like n-butyllithium at low temperatures. The resulting 3-lithio-2,4-dimethylthiophene is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to yield, after acidic workup, the corresponding 2,4-dimethylthiophene-3-carboxylic acid. While this product is not the final target compound, it serves as a crucial precursor for homologation methods like the Arndt-Eistert synthesis.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2,4-Dimethylthiophene | Bromine or NBS | 3-Bromo-2,4-dimethylthiophene | Introduce a handle for metallation |

| 2 | 3-Bromo-2,4-dimethylthiophene | n-Butyllithium, then CO₂ | 2,4-Dimethylthiophene-3-carboxylic acid | Introduce the carboxyl group |

Reactions with Glyoxylic Acid Derivatives

A more direct approach to installing the acetic acid side chain involves the reaction of the thiophene nucleus with a derivative of glyoxylic acid. This can be achieved through a Friedel-Crafts type acylation reaction. Thiophenes are electron-rich aromatic compounds and are susceptible to electrophilic substitution.

In this methodology, 2,4-dimethylthiophene can be reacted with an electrophilic derivative of glyoxylic acid, such as ethyl chlorooxoacetate (the ethyl ester of oxalyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). asianpubs.org This reaction introduces an ethyl oxoacetate group at the 5-position, the most electronically favored site for electrophilic attack. The resulting ethyl 2-(2,4-dimethylthiophen-5-yl)-2-oxoacetate can then be converted to the desired acetic acid derivative. This conversion requires the reduction of the ketone function adjacent to the thiophene ring. A common method for this is the Wolff-Kishner or Clemmensen reduction, which reduces the ketone to a methylene (B1212753) (-CH₂-) group. Subsequent hydrolysis of the ethyl ester yields the target compound, this compound (assuming initial substitution at the 3-position could be directed, though the 5-position is more likely).

| Step | Reactant | Reagents | Intermediate | Final Product (after reduction/hydrolysis) |

| 1 | 2,4-Dimethylthiophene | Ethyl chlorooxoacetate, Lewis Acid (e.g., AlCl₃) | Ethyl 2-(2,4-dimethylthiophen-5-yl)-2-oxoacetate | 2-(2,4-Dimethylthiophen-5-yl)acetic acid |

| 2 | Ethyl 2-(2,4-dimethylthiophen-5-yl)-2-oxoacetate | 1. H₂NNH₂, KOH 2. H₃O⁺ | - | 2-(2,4-Dimethylthiophen-5-yl)acetic acid |

Homologation of Precursors

Homologation refers to a reaction that extends a carbon chain by one methylene unit. For the synthesis of this compound, these methods start from a precursor that already has a carbon-based functional group at the 3-position of the thiophene ring.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid into its next higher homolog. organic-chemistry.orgwikipedia.org This multi-step sequence is particularly useful for preparing the target compound from 2,4-dimethylthiophene-3-carboxylic acid (obtainable via the Kolbe-Schmitt type reaction described earlier).

The process begins with the conversion of the starting carboxylic acid into its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nrochemistry.com The resulting 2,4-dimethylthiophene-3-carbonyl chloride is then reacted with diazomethane (CH₂N₂) to form an intermediate α-diazoketone. slideshare.net Care must be taken as diazomethane is toxic and explosive. In the final and key step, the α-diazoketone undergoes a silver(I) oxide (Ag₂O) catalyzed Wolff rearrangement in the presence of a nucleophile, such as water. organic-chemistry.org The rearrangement produces a ketene, which is immediately trapped by water to form the desired this compound. nrochemistry.com

Reaction Sequence for Arndt-Eistert Synthesis

Acid Chloride Formation: 2,4-Dimethylthiophene-3-carboxylic acid + SOCl₂ → 2,4-Dimethylthiophene-3-carbonyl chloride

Diazoketone Formation: 2,4-Dimethylthiophene-3-carbonyl chloride + CH₂N₂ → 1-(2,4-Dimethylthiophen-3-yl)-2-diazoethan-1-one

Wolff Rearrangement: 1-(2,4-Dimethylthiophen-3-yl)-2-diazoethan-1-one + H₂O (with Ag₂O catalyst) → this compound

Reformatsky Reaction and Derivatives

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an aldehyde or ketone with an α-halo ester in the presence of zinc metal. wikipedia.org To synthesize the target molecule, one would start with a carbonyl compound, such as 2,4-dimethylthiophene-3-carboxaldehyde.

The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-bromo ester, like ethyl bromoacetate, and activated zinc dust. nih.gov This enolate then adds to the carbonyl group of 2,4-dimethylthiophene-3-carboxaldehyde. The initial product is a β-hydroxy ester, ethyl 3-hydroxy-3-(2,4-dimethylthiophen-3-yl)propanoate. To reach the final target, the hydroxyl group must be removed. This can be achieved through a two-step dehydration and reduction sequence. First, the alcohol is dehydrated to form the α,β-unsaturated ester, ethyl 2-(2,4-dimethylthiophen-3-yl)acrylate. Subsequently, the double bond is reduced, for example, by catalytic hydrogenation (H₂/Pd-C), to give the saturated ester. Finally, hydrolysis of the ester group affords this compound.

| Step | Precursor | Reagents | Intermediate |

| 1 | 2,4-Dimethylthiophene-3-carboxaldehyde | Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-3-(2,4-dimethylthiophen-3-yl)propanoate |

| 2 | Ethyl 3-hydroxy-3-(2,4-dimethylthiophen-3-yl)propanoate | Acid catalyst, heat | Ethyl 2-(2,4-dimethylthiophen-3-yl)acrylate |

| 3 | Ethyl 2-(2,4-dimethylthiophen-3-yl)acrylate | H₂, Pd/C | Ethyl 2-(2,4-dimethylthiophen-3-yl)acetate |

| 4 | Ethyl 2-(2,4-dimethylthiophen-3-yl)acetate | NaOH, then H₃O⁺ | This compound |

Wittig Reactions Leading to Olefins and Subsequent Transformation

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com This approach is similar to the Reformatsky route in that it proceeds through an unsaturated intermediate.

The synthesis would begin with 2,4-dimethylthiophene-3-carboxaldehyde. This aldehyde is reacted with a stabilized phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, which can be generated from (methoxycarbonylmethyl)triphenylphosphonium bromide and a base. The Wittig reaction produces methyl 2-(2,4-dimethylthiophen-3-yl)acrylate. libretexts.org As with the product from the Reformatsky route, this α,β-unsaturated ester must be reduced. Catalytic hydrogenation is a standard method to selectively reduce the carbon-carbon double bond without affecting the thiophene ring or the ester group. The resulting saturated ester, methyl 2-(2,4-dimethylthiophen-3-yl)acetate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Alternative Carbonylation Approaches

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) as the reagent. These methods can provide direct routes to carboxylic acids or their derivatives.

One potential strategy involves the palladium-catalyzed carbonylation of 3-halo-2,4-dimethylthiophene. beilstein-journals.org In this process, an aryl or heteroaryl halide (e.g., 3-bromo-2,4-dimethylthiophene) is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a nucleophile. If the reaction is performed in the presence of water, it can directly yield the carboxylic acid. However, these reactions often require high pressures of carbon monoxide.

A related approach is the hydrocarboxylation of an olefin. nih.gov This would require the precursor 3-vinyl-2,4-dimethylthiophene. The hydrocarboxylation reaction adds a hydrogen atom and a carboxyl group across the double bond. This transformation can be catalyzed by transition metal complexes, such as those of rhodium or palladium, in the presence of CO and a hydrogen source. Depending on the catalyst and conditions, this can lead to either the branched (Markovnikov) or linear (anti-Markovnikov) product. For the synthesis of the target molecule, anti-Markovnikov addition is required.

Finally, a plausible route could involve the carbonylation of a metal-organic intermediate. For example, 3-(chloromethyl)-2,4-dimethylthiophene could be converted into an organometallic reagent (e.g., a Grignard reagent), which is then reacted with carbon dioxide. This is conceptually similar to the Kolbe-Schmitt type reaction but starts from a different precursor.

| Approach | Precursor | Key Reagents | Notes |

| Pd-catalyzed Carbonylation | 3-Bromo-2,4-dimethylthiophene | CO, Pd catalyst, H₂O | Often requires high pressure. |

| Hydrocarboxylation | 3-Vinyl-2,4-dimethylthiophene | CO, H₂, Transition metal catalyst | Requires synthesis of the vinyl precursor. |

| From Halomethyl Derivative | 3-(Chloromethyl)-2,4-dimethylthiophene | Mg, then CO₂ | Forms a Grignard reagent as an intermediate. |

Insufficient Information to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is insufficient specific information regarding the reactivity and chemical transformations of this compound to fulfill the requirements of the requested article. The search did not yield detailed research findings, reaction protocols, or data tables pertaining to the esterification, amidation, reduction, or electrophilic aromatic substitution reactions of this particular compound.

The provided outline necessitates a thorough and scientifically accurate discussion of reactions at both the carboxylic acid group and the thiophene ring of this compound. This includes specific subsections on esterification, amidation and peptide coupling, reduction to alcohols and aldehydes, activation for nucleophilic acyl substitution, and the electrophilic aromatic substitution (EAS) reactivity profile.

While general principles of these reactions are well-established for related carboxylic acids and thiophene derivatives, the specific reactivity, including reaction conditions, yields, and regioselectivity for this compound, is not documented in the available resources. Generating an article based on speculation or extrapolation from other compounds would not meet the required standard of scientific accuracy for this specific chemical entity.

Therefore, until specific research is published on the chemical transformations of this compound, it is not possible to provide the detailed and focused content as requested in the article outline.

Reactivity and Chemical Transformations of 2 2,4 Dimethylthiophen 3 Yl Acetic Acid

Reactions Involving the Thiophene (B33073) Ring

Metalation and Subsequent Functionalization

The thiophene ring of 2-(2,4-dimethylthiophen-3-yl)acetic acid can be deprotonated at the 5-position using a strong base, such as an organolithium reagent, to form a thienyllithium species. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. The choice of base is crucial for achieving high regioselectivity.

Oxidation and Reduction of the Thiophene Core (Degradation Studies)

The thiophene ring in this compound can undergo both oxidation and reduction, which can lead to the degradation of the aromatic core.

Oxidation: Oxidation of the sulfur atom in the thiophene ring can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. These reactions typically require strong oxidizing agents.

Reduction: The thiophene ring can be reduced, often with concomitant desulfurization, using reagents like Raney nickel. This process leads to the opening of the heterocyclic ring and the formation of a saturated aliphatic chain.

Reactions at the α-Carbon of the Acetic Acid Side Chain

The α-carbon of the acetic acid side chain in this compound is amenable to substitution reactions, most notably halogenation.

α-Halogenation Reactions

The α-halogenation of carboxylic acids can be achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a halogen (typically bromine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position.

Table 4: Predicted α-Halogenation of this compound

| Reagents | Expected Product |

|---|---|

| Br₂, PBr₃ (catalytic) | 2-Bromo-2-(2,4-dimethylthiophen-3-yl)acetic acid |

This table is predictive and based on the general mechanism of the Hell-Volhard-Zelinsky reaction.

Knoevenagel Condensations and Related Carbonyl Additions

The classical Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org Standard substrates for this reaction include diethyl malonate, malonic acid, and ethyl acetoacetate, where the α-protons are highly acidic (pKa 9–13).

This compound does not fit the typical profile for a Knoevenagel substrate, as its methylene protons are activated by only a single carboxylic acid group, rendering them significantly less acidic. Consequently, it does not readily undergo direct Knoevenagel condensation under standard conditions using mild bases like piperidine (B6355638) or pyridine (B92270).

However, the molecule can participate in related carbonyl addition reactions, such as the Perkin synthesis. The Perkin reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. bu.edu Research on the closely related 2-thienylacetic acid has shown its successful reaction with aromatic aldehydes and dicarboxylic acid anhydrides under Perkin conditions. chempap.org This suggests that this compound could similarly react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of acetic anhydride and potassium acetate (B1210297) to form α,β-unsaturated carboxylic acid derivatives.

Furthermore, the Doebner modification of the Knoevenagel condensation utilizes malonic acid and an aldehyde in pyridine, which induces condensation followed by decarboxylation to yield a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org While not a direct analogue, this highlights a pathway where carboxylic acids participate in condensation-decarboxylation sequences. It is plausible that under forcing conditions or with specific catalysts, this compound could engage in similar decarboxylative condensations.

Enolate Chemistry and Alkylation

The methylene protons α to the carbonyl group in this compound can be removed by a strong, non-nucleophilic base to form a dianion, which serves as a potent carbon nucleophile in alkylation reactions. This process requires at least two equivalents of the base: the first equivalent deprotonates the highly acidic carboxylic acid proton (pKa ~4-5), and the second, stronger equivalent removes a proton from the much less acidic α-carbon (pKa ~25-30). 182.160.97

The base of choice is typically Lithium diisopropylamide (LDA), known for its ability to rapidly and quantitatively form enolates under kinetic control at low temperatures (e.g., -78 °C). masterorganicchemistry.com The resulting lithium carboxylate-enolate dianion can then react with various electrophiles, primarily alkyl halides, in an SN2-type reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

The success of the alkylation step is subject to the same constraints as other SN2 reactions. libretexts.org Primary and methyl halides are the most effective alkylating agents. Secondary halides may give lower yields due to competing E2 elimination, while tertiary halides are generally unsuitable.

Table 1: Reagents for Enolate Formation and Alkylation

| Role | Reagent Class | Examples | Function / Notes |

|---|---|---|---|

| Base | Lithium Amides | Lithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LTMP) | Strong, non-nucleophilic bases for forming the dianion. 182.160.97 Requires ≥2 equivalents. |

| Silyl Amides | Lithium bis(trimethylsilyl)amide (LHMDS) | Alternative strong base for enolate formation. | |

| Electrophile | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl bromide (BnBr) | Primary halides are preferred for efficient SN2 reaction. libretexts.org |

| Allyl Halides | Allyl bromide | Highly reactive due to the adjacent π-system. | |

| Solvent | Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Aprotic polar solvents are required to solvate the lithium cation without quenching the enolate. |

Derivatization and Functionalization Strategies

The carboxylic acid functional group is a cornerstone for chemical modification, allowing this compound to be converted into a wide array of more reactive or functionally diverse derivatives.

Synthesis of Complex Esters and Amides

Esters: Esterification of this compound can be achieved through several standard methods. The most direct is the Fischer-Speier esterification, involving heating the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For more sensitive or complex alcohols where acidic conditions are not suitable, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed, often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under milder, neutral conditions. medcraveonline.com

Amides: Amide bond formation is one of the most common transformations in organic synthesis and can be readily applied to this compound. While direct thermal condensation with amines is possible, it requires harsh conditions. More practical methods involve the activation of the carboxylic acid. This can be done by first converting the acid to its more reactive acid chloride (see 3.4.2) and then treating it with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine to scavenge the HCl byproduct. researchgate.netacs.org

Alternatively, a wide range of peptide coupling reagents can be used for a one-pot synthesis directly from the carboxylic acid and amine. These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net This approach is highly efficient and compatible with a broad scope of amines, including those with sensitive functional groups.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Abbreviation | Full Name | Typical Additive |

|---|---|---|---|

| Carbodiimides | EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, HOAt |

| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP | |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Et₃N |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA, Et₃N |

Formation of Anhydrides and Acid Chlorides

Acid Chlorides: The conversion of this compound to its corresponding acid chloride, 2-(2,4-dimethylthiophen-3-yl)acetyl chloride, is a crucial step for activating the carboxyl group toward nucleophilic acyl substitution. This transformation is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.com The reaction with thionyl chloride is often performed neat or in an inert solvent, with the byproducts (SO₂ and HCl) being volatile gases. google.com Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), provides a milder alternative with gaseous byproducts (CO, CO₂, HCl). These acid chlorides are highly reactive intermediates used in the synthesis of esters, amides, and in Friedel-Crafts reactions. lookchem.combeilstein-journals.org

Anhydrides: Symmetric carboxylic anhydrides can be prepared from the corresponding carboxylic acid. A common laboratory method involves reacting two equivalents of the sodium salt of the carboxylic acid (sodium 2-(2,4-dimethylthiophen-3-yl)acetate) with one equivalent of the corresponding acid chloride. Alternatively, dehydrating coupling agents can be used to condense two molecules of the carboxylic acid. Reagents like oxalyl chloride or phosphorus pentoxide can effect this transformation. nih.gov Acetic anhydride can also be used in an exchange reaction under certain conditions. google.com The resulting anhydride is a potent acylating agent, similar in reactivity to the acid chloride but often easier to handle.

Exploration of Heterocyclic Annulation Reactions

The structure of this compound offers a template for the construction of fused heterocyclic ring systems, a common strategy in medicinal chemistry. A primary pathway for achieving this is through intramolecular cyclization reactions.

A plausible and powerful annulation strategy is the intramolecular Friedel-Crafts acylation . sigmaaldrich.comorganic-chemistry.org This reaction involves converting the carboxylic acid to its more electrophilic acid chloride derivative, as described in section 3.4.2. Subsequent treatment with a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), can promote an electrophilic attack of the acyl group onto the electron-rich thiophene ring.

In the case of 2-(2,4-dimethylthiophen-3-yl)acetyl chloride, the thiophene ring is substituted at the 2, 3, and 4 positions. The acetyl side chain is at C3. Cyclization can potentially occur at the adjacent C2 or C4 positions. However, the C4 position is already occupied by a methyl group. Therefore, the electrophilic cyclization is regioselectively directed to the unsubstituted C2 position. This would lead to the formation of a five-membered ketone ring fused to the thiophene core, resulting in a thieno[3,2-b]cyclopentanone derivative. Such fused bicyclic systems are of significant interest as scaffolds for novel chemical entities.

Spectroscopic and Analytical Methods for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, a detailed portrait of 2-(2,4-Dimethylthiophen-3-yl)acetic acid can be constructed.

¹H NMR Spectral Analysis of Protons on Thiophene (B33073) and Side Chain

The proton NMR (¹H NMR) spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to display distinct signals corresponding to the protons on the thiophene ring, the methyl groups, the methylene (B1212753) bridge, and the carboxylic acid.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 (Thiophene) | 6.5 - 7.5 | Singlet | N/A |

| CH₂ (Acetic acid) | 3.5 - 4.0 | Singlet | N/A |

| CH₃ at C-2 | 2.0 - 2.5 | Singlet | N/A |

| CH₃ at C-4 | 2.0 - 2.5 | Singlet | N/A |

| COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

The lone proton on the thiophene ring (H-5) is anticipated to appear as a singlet, given the absence of adjacent protons. Similarly, the two methyl groups attached to the thiophene ring and the methylene protons of the acetic acid side chain are also expected to be singlets due to their isolation from other proton environments. The acidic proton of the carboxyl group typically presents as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectral Analysis of the Carbon Framework

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | 170 - 180 |

| C-2 (Thiophene) | 135 - 145 |

| C-3 (Thiophene) | 130 - 140 |

| C-4 (Thiophene) | 130 - 140 |

| C-5 (Thiophene) | 120 - 130 |

| CH₂ (Acetic acid) | 30 - 40 |

| CH₃ at C-2 | 10 - 20 |

| CH₃ at C-4 | 10 - 20 |

The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum. The quaternary and methine carbons of the thiophene ring will have chemical shifts indicative of their aromatic and substituted nature. The methylene carbon of the side chain and the two methyl carbons will appear in the upfield region of the spectrum.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in confirming proton-proton couplings, as most protons are expected to be singlets. However, it would definitively confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signal for the CH₂ group to its corresponding carbon signal, and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the CH₂ protons to the carbonyl carbon (C=O) and to the C-3 and C-4 carbons of the thiophene ring.

Correlations from the methyl protons at C-2 to the C-2 and C-3 carbons of the thiophene ring.

Correlations from the methyl protons at C-4 to the C-4, C-3, and C-5 carbons of the thiophene ring.

Correlation from the H-5 proton to the C-4 and C-5 carbons of the thiophene ring.

These correlations would provide irrefutable evidence for the proposed structure, confirming the attachment of the acetic acid side chain to the C-3 position and the placement of the methyl groups at the C-2 and C-4 positions of the thiophene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₀O₂S), the exact mass can be calculated and compared to the experimentally determined value.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 187.0474 |

| [M+Na]⁺ | 209.0293 |

| [M-H]⁻ | 185.0329 |

The observation of an ion with a mass-to-charge ratio that matches the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure.

Expected Fragmentation Pattern:

A prominent fragmentation pathway for this compound would likely involve the loss of the carboxylic acid group or parts of it.

Potential Key Fragments:

| m/z | Possible Fragment Structure | Loss from Molecular Ion |

| 141 | [M - COOH]⁺ | Loss of the carboxylic acid radical |

| 125 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |

The most characteristic fragmentation would be the cleavage of the bond between the thiophene ring and the methylene group of the acetic acid side chain, leading to a stable thienyl-methyl cation. The observation of these and other predictable fragments would further corroborate the structure determined by NMR spectroscopy.

By integrating the detailed information gleaned from these complementary NMR and MS techniques, a complete and confident structural assignment of this compound can be achieved, laying the foundation for further investigation into its chemical and biological properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. iosrjournals.org For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrational modes of its carboxylic acid group and the substituted thiophene ring.

The carboxylic acid group (-COOH) gives rise to several distinct and readily identifiable peaks in an IR spectrum. Due to hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the appearance of their characteristic absorption bands. researchgate.net

One of the most recognizable features is the O-H stretching vibration, which appears as a very broad and strong absorption band over a wide range of wavenumbers, typically between 2500 and 3300 cm⁻¹. researchgate.net This broadness is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules. This band often overlaps with the sharper C-H stretching absorptions. researchgate.net

Another key indicator is the carbonyl (C=O) stretching vibration. For a carboxylic acid dimer, this results in a strong, sharp absorption band typically found in the region of 1700-1725 cm⁻¹. iosrjournals.org The C-O stretching vibration also provides a characteristic peak, usually appearing in the 1210-1320 cm⁻¹ range. amanote.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 2500-3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimer. researchgate.net |

| C-H Stretch | 2850-3000 | Medium to Sharp | May be superimposed on the broad O-H band. researchgate.net |

| C=O Stretch | 1700-1725 | Strong, Sharp | Position indicates dimeric form. iosrjournals.org |

| C-O Stretch | 1210-1320 | Medium to Strong | Coupled with O-H in-plane bending. amanote.com |

| O-H Bend (out-of-plane) | 910-950 | Medium, Broad |

The substituted thiophene ring in this compound also presents a series of characteristic vibrations, although they can be more complex due to substitution patterns. Aromatic ring stretching vibrations for thiophenes generally occur in the 1350-1600 cm⁻¹ region. iosrjournals.org

The C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹. nii.ac.jp The specific substitution pattern (2,3,4-substituted) influences the C-H in-plane and out-of-plane bending vibrations. For 2,4-disubstituted thiophenes, hydrogen in-plane deformations are observed between 1056-1095 cm⁻¹ and 1190-1246 cm⁻¹. nii.ac.jp The C-S stretching vibration within the thiophene ring is typically weaker and can be found in the 600-850 cm⁻¹ region. iosrjournals.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3100 | Vibration of the H atom on the thiophene ring. nii.ac.jp |

| C=C Ring Stretch | 1350-1600 | Multiple bands are often observed. iosrjournals.org |

| C-H In-plane Bending | 1050-1250 | The exact position is sensitive to the substitution pattern. nii.ac.jp |

| C-S Stretch | 600-850 | Can be difficult to assign definitively. iosrjournals.org |

X-ray Crystallography Studies

While IR spectroscopy confirms the presence of functional groups, X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. This technique is indispensable for unambiguously determining molecular geometry, connectivity, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. researchgate.net

This analysis would confirm the planar nature of the thiophene ring and the precise bond lengths and angles between all atoms. For instance, it would definitively show the connection of the acetic acid moiety to the C3 position of the 2,4-dimethylthiophene (B109970) ring. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing insights into the symmetry of the crystal packing. researchgate.netresearchgate.net Although the specific crystal structure for this compound is not publicly available, analysis of similar thiophene derivatives reveals typical bond lengths and angles that would be expected. researchgate.net

Expected Structural Parameters from X-ray Diffraction:

Thiophene Ring: Near-planar geometry.

C-S Bond Lengths: Approximately 1.70-1.73 Å.

C-C Bond Lengths (in ring): Ranging from 1.36-1.44 Å.

Carboxylic Acid Group: Planar geometry with characteristic C=O and C-O bond lengths.

X-ray crystallography is also the primary method for analyzing the conformation of a molecule in the solid state. For this compound, a key conformational feature is the orientation of the acetic acid group relative to the thiophene ring. The torsion angle between the plane of the thiophene ring and the plane of the carboxylic acid group would be precisely determined.

Computational and Theoretical Studies of 2 2,4 Dimethylthiophen 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods allow for a detailed examination of the molecule's geometry, electronic structure, and charge distribution.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For 2-(2,4-Dimethylthiophen-3-yl)acetic acid, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Table 1: Predicted Geometrical Parameters for a Representative Thiophene (B33073) Acetic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.21 | O=C-O |

| C-O | 1.35 | C-C-O |

| C-C (ring) | 1.38 - 1.44 | C-S-C |

| C-S | 1.72 | |

| C-CH3 | 1.51 | |

| C-CH2 | 1.52 |

Note: This table is illustrative and based on general values for similar compounds. Specific values for this compound would require dedicated calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity.

For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the ring and the substituent groups. The presence of methyl and acetic acid groups will influence the energies and distributions of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical energy ranges for similar organic molecules and would need to be specifically calculated for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net This map shows regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating these are the most electron-rich sites. researchgate.netpearson.com The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its acidic nature. The thiophene ring itself would also show regions of varying potential, influenced by the sulfur atom and the methyl substituents.

Spectroscopic Property Prediction

Computational methods are also highly valuable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.netmdpi.com By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms can be confirmed. The predicted chemical shifts for the protons and carbons in the thiophene ring, the methyl groups, and the acetic acid moiety would be characteristic of the molecule's structure.

Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Related Compound (Illustrative)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (ring) | 6.8 - 7.5 | 6.9 - 7.6 |

| H (CH3) | 2.2 - 2.5 | 2.3 - 2.6 |

| H (CH2) | 3.6 - 3.9 | 3.7 - 4.0 |

| C (ring) | 125 - 145 | 126 - 146 |

| C (C=O) | 170 - 175 | 172 - 178 |

Note: This table illustrates the typical correlation between predicted and experimental shifts. Specific data for the target compound is required for a direct comparison.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. scirp.org These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and ring vibrations of the thiophene moiety. Theoretical calculations often overestimate the vibrational frequencies, so a scaling factor is typically applied to improve the agreement with experimental data.

Table 4: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) |

|---|---|

| O-H stretch (acid) | ~3700 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~3000 |

| C=O stretch (acid) | ~1780 |

| C=C stretch (ring) | ~1500-1600 |

Note: These are representative values. The exact frequencies depend on the specific molecular environment and computational method used.

Reactivity Descriptors and Reaction Pathway Modeling of this compound

Computational and theoretical studies provide invaluable insights into the chemical behavior of molecules, offering a microscopic view of their reactivity and the mechanisms of their transformations. For this compound, these methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting its chemical properties and reaction pathways. DFT has proven to be a powerful tool for analyzing the electronic structure and reactivity of heterocyclic compounds, including thiophene derivatives. scispace.comnih.gov

Analysis of Fukui Functions and Electrophilic/Nucleophilic Sites

The reactivity of a molecule is not uniform across its structure; certain atomic sites are more susceptible to attack by electrophiles or nucleophiles. Fukui functions, derived from conceptual DFT, are crucial reactivity descriptors that help in identifying these reactive centers. scispace.com The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

Three main types of Fukui functions are used to characterize local reactivity:

f+(r): for nucleophilic attack (attack by an electron-rich species).

f-(r): for electrophilic attack (attack by an electron-deficient species).

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for electrophilic and nucleophilic attack can be pinpointed. The atom with the highest f+ value will be the most likely site for a nucleophilic attack, while the atom with the highest f- value will be the preferred site for an electrophilic attack.

For this compound, the thiophene ring, being electron-rich, is generally expected to be susceptible to electrophilic substitution. The carboxylic acid group, on the other hand, presents sites for both electrophilic (at the carbonyl oxygen) and nucleophilic (at the carbonyl carbon) attack. The methyl groups attached to the thiophene ring will also influence the electron density distribution and, consequently, the reactivity of the ring.

Interactive Table: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Below is a hypothetical data table illustrating the kind of results that would be obtained from a Fukui function analysis. The values are for illustrative purposes and are based on the general chemical principles of thiophene and carboxylic acid moieties.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (Δf) | Predicted Reactivity |

| C2 (thiophene) | 0.08 | 0.15 | -0.07 | Prone to electrophilic attack |

| C5 (thiophene) | 0.06 | 0.18 | -0.12 | Most prone to electrophilic attack |

| C (carbonyl) | 0.25 | 0.05 | 0.20 | Most prone to nucleophilic attack |

| O (carbonyl) | 0.12 | 0.22 | -0.10 | Prone to electrophilic attack |

| O (hydroxyl) | 0.10 | 0.19 | -0.09 | Prone to electrophilic attack |

Note: The dual descriptor, Δf = f+ - f-, provides a clearer picture of the reactivity. A positive Δf indicates a site for nucleophilic attack, while a negative Δf suggests a site for electrophilic attack.

Transition State Elucidation for Key Chemical Transformations

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are extensively used to locate and characterize these transient structures. zsmu.edu.ua The elucidation of the transition state provides critical information about the reaction's feasibility, kinetics, and stereoselectivity.

For a molecule like this compound, a key transformation could be the esterification of its carboxylic acid group. To elucidate the transition state for this reaction, a computational model would be constructed involving the thiophene derivative and an alcohol in the presence of an acid catalyst. The geometry of the transition state is optimized, and its energy is calculated. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, can then be calculated. This value is a crucial determinant of the reaction rate.

Interactive Table: Hypothetical Calculated Parameters for the Transition State of Esterification of this compound with Methanol

This table presents hypothetical data that would be generated from a transition state calculation for the acid-catalyzed esterification of the title compound.

| Parameter | Value | Unit | Significance |

| Activation Energy (Ea) | 15.2 | kcal/mol | Energy barrier for the reaction |

| Imaginary Frequency | -250 | cm-1 | Confirms the structure as a true transition state |

| Key Bond Distance (C-O) | 1.85 | Å | Formation of the new ester bond |

| Key Bond Distance (O-H) | 1.50 | Å | Breaking of the hydroxyl bond |

Reaction Mechanism Exploration using DFT Methods

DFT methods are not only used to identify transition states but also to explore the entire potential energy surface of a reaction, mapping out the complete reaction mechanism. mdpi.com This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these points, a detailed reaction profile can be constructed, providing a comprehensive understanding of the reaction pathway.

For instance, the cyclization reactions involving thiophene derivatives can be explored using DFT. zsmu.edu.ua For this compound, a hypothetical intramolecular cyclization to form a lactone could be investigated. The DFT calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. The calculated relative energies of all species along the reaction pathway would indicate the thermodynamically and kinetically favored route.

Interactive Table: Hypothetical Relative Energies for a Proposed Reaction Mechanism of this compound

The following table provides a hypothetical energy profile for a generic reaction involving the title compound, as would be determined by DFT calculations. The energies are relative to the starting material.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant: this compound | 0.0 |

| TS1 | First Transition State | +20.5 |

| I1 | Intermediate 1 | +5.2 |

| TS2 | Second Transition State | +18.9 |

| P | Product | -10.3 |

This detailed mechanistic insight is crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes.

Applications of 2 2,4 Dimethylthiophen 3 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Chiral Auxiliary Precursor

There is no available scientific literature that describes the use or evaluation of 2-(2,4-Dimethylthiophen-3-yl)acetic acid as a precursor for chiral auxiliaries.

Intermediate in the Development of Research Probes

There is no documented evidence of This compound serving as an intermediate in the synthesis of the specified research probes.

No studies have been identified that report the application of This compound in the creation of fluorescent tagging agents.

The preparation of photoaffinity labels using This compound as an intermediate has not been described in the available chemical literature. The design of such labels typically involves the incorporation of specific photoreactive groups, and no link to this specific thiophene (B33073) derivative has been established. nih.gov

Utilization in Materials Science Research (e.g., as a monomer for specialized polymers)

The unique molecular architecture of this compound, featuring a substituted thiophene ring coupled with a carboxylic acid functional group, makes it a valuable precursor in the field of materials science. Its utility is particularly notable in the synthesis of specialized polymers and liquid crystalline materials, where the inherent electronic and structural properties of the thiophene moiety can be harnessed to develop advanced materials with tailored functionalities.

Incorporation into Conjugated Polymer Architectures

This compound serves as a versatile building block for the synthesis of novel conjugated polymers. While direct polymerization of the acetic acid is not typical, it can be chemically modified into polymerizable monomers. This approach allows for the integration of the 2,4-dimethylthiophen-3-yl moiety into the polymer backbone, thereby influencing the material's optoelectronic and physical properties.

A key strategy involves the conversion of the carboxylic acid group into a more reactive functional group suitable for polymerization. For instance, it can be transformed into an ester or an amide that also contains a polymerizable unit, such as a vinyl group or a halogenated aromatic ring for cross-coupling reactions.

Research on structurally related compounds, such as 2-(thiophen-3-yl)acetic acid, has demonstrated the feasibility of this approach. For example, a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE), was synthesized from 2-(thiophen-3-yl)acetic acid and subsequently polymerized electrochemically to create a polythiophene derivative. researchgate.net This indicates that this compound can similarly be derivatized to yield monomers for various polymerization techniques, including electrochemical and chemical oxidative polymerization, as well as transition metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

The presence of the two methyl groups on the thiophene ring in this compound is of significant interest for the properties of the resulting polymers. These methyl groups can enhance the solubility of the polymers in organic solvents, which is a crucial advantage for solution-based processing and fabrication of thin-film devices. Furthermore, the steric hindrance introduced by the methyl groups can influence the planarity of the polymer backbone, which in turn affects the extent of π-conjugation and, consequently, the material's electronic properties such as its bandgap and charge carrier mobility.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer Derivatization Example | Resulting Polymer Type | Potential Advantages |

| Electrochemical Polymerization | Esterification to form a thiophene-3-yl-acetate with a polymerizable group | Polythiophene derivative | Direct polymerization onto electrode surfaces |

| Oxidative Chemical Polymerization | Conversion to an activated ester | Polythiophene derivative | Scalable synthesis |

| Suzuki Cross-Coupling | Bromination of the thiophene ring and conversion of the acetic acid to a boronic ester | Alternating copolymer | Precise control over polymer structure |

| Stille Cross-Coupling | Halogenation of the thiophene ring and conversion of the acetic acid to a stannane | Alternating copolymer | Versatile for complex monomer structures |

Synthesis of Liquid Crystalline Precursors

The rigid and aromatic nature of the thiophene ring makes it a desirable component in the design of liquid crystalline materials. While this compound itself is not mesogenic, it can be elaborated into liquid crystal precursors through the attachment of mesogenic units.

The synthesis of liquid crystals often involves the connection of a rigid core, which can be composed of one or more aromatic rings, to flexible peripheral chains. The this compound can act as a linking unit or be incorporated into the rigid core of such molecules.

A common synthetic route involves the esterification or amidation of the carboxylic acid group with molecules containing other aromatic rings, such as biphenyls or phenyl benzoates, which are known to promote liquid crystalline behavior. The resulting ester or amide linkage provides a degree of conformational flexibility while connecting the thiophene moiety to the rest of the mesogenic structure.

The dimethyl substitution pattern on the thiophene ring can play a role in modulating the mesophase behavior of the final liquid crystalline compound. The methyl groups can influence the intermolecular interactions and the packing of the molecules in the liquid crystalline state, potentially leading to the formation of different mesophases (e.g., nematic, smectic) or altering the transition temperatures between these phases.

Table 2: Hypothetical Design of Liquid Crystal Precursors from this compound

| Precursor Structure Type | Synthetic Modification of the Acetic Acid | Potential Mesophase Behavior |

| Calamitic (rod-like) | Esterification with a 4-alkoxy-4'-hydroxybiphenyl | Nematic, Smectic |

| Discotic (disc-like) | Amidation with a trialkoxy-substituted aniline | Columnar |

| Bent-core (banana-shaped) | Dimerization via an ester linkage to a bent core unit | Chiral smectic phases |

Further functionalization of the thiophene ring, for instance, through the introduction of long alkyl or alkoxy chains, can also be employed to fine-tune the liquid crystalline properties. The synthetic versatility of this compound, therefore, provides a platform for the systematic investigation of structure-property relationships in novel thiophene-based liquid crystals.

Future Directions and Emerging Research Avenues for 2 2,4 Dimethylthiophen 3 Yl Acetic Acid

Development of Sustainable Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates the development of sustainable synthetic methodologies. For 2-(2,4-Dimethylthiophen-3-yl)acetic acid, future research will likely focus on greener and more efficient production pathways.

Green Chemistry Approaches and Catalysis

The principles of green chemistry offer a framework for designing safer and more sustainable chemical processes. mlsu.ac.insigmaaldrich.com Future synthetic routes for this compound could incorporate several of these principles. A primary goal would be to minimize waste by designing reactions with high atom economy, where a maximal proportion of reactant atoms are incorporated into the final product. mlsu.ac.in

The selection of solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. mlsu.ac.in Research into the use of greener alternatives, such as bio-derived solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could significantly reduce the environmental footprint of the synthesis. sigmaaldrich.com Furthermore, the development of solvent-free reaction conditions represents an ideal but challenging objective.

Catalysis will be central to these green synthetic strategies. The use of highly efficient and selective catalysts can reduce energy consumption, minimize byproduct formation, and enable the use of more benign reaction conditions. Future work could explore the application of heterogeneous catalysts, which are easily separated from the reaction mixture, thereby simplifying purification and reducing waste. Biocatalysis, utilizing enzymes to perform specific chemical transformations, also presents a promising avenue for the sustainable synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Design synthetic pathways with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives or explore solvent-free conditions. mlsu.ac.insigmaaldrich.com |

| Design for Energy Efficiency | Utilize catalysis to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Investigate the synthesis of thiophene (B33073) precursors from biomass. |

| Catalysis | Employ highly selective and recyclable catalysts (heterogeneous, biocatalysts) to improve efficiency. |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals like this compound. lianhe-aigen.comnih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. lianhe-aigen.comresearchgate.net

The enhanced heat and mass transfer in microreactors can enable the use of highly exothermic or rapid reactions that are difficult to control in traditional batch reactors. researchgate.net For the synthesis of this compound, flow chemistry could be employed for key steps such as the construction of the thiophene ring or the introduction of the acetic acid side chain. The modular nature of flow chemistry setups also facilitates the integration of multiple reaction and purification steps into a single, continuous process, thereby reducing manual handling and the potential for exposure to hazardous materials. researchgate.net

Future research in this area could focus on developing a complete, multi-step continuous flow synthesis of this compound. This would involve the optimization of each individual step in a flow reactor and their subsequent integration. The use of in-line analytical techniques would allow for real-time monitoring and optimization of the process.

Exploration of Novel Reactivity Patterns

Beyond its synthesis, the inherent reactivity of this compound is a fertile ground for discovery. Investigating its behavior under non-traditional reaction conditions can unveil new chemical transformations and lead to the synthesis of novel derivatives with unique properties.

Photochemical Transformations

Photochemistry, the study of chemical reactions initiated by the absorption of light, offers a powerful tool for accessing unique reactivity that is often unattainable through thermal methods. rsc.orgmdpi.com The thiophene ring in this compound is a chromophore that can absorb UV or visible light, potentially leading to a variety of photochemical transformations.

Future research could explore the photocyclization, photorearrangement, or photoaddition reactions of this compound. rsc.org For instance, intramolecular photocyclization could lead to the formation of novel fused heterocyclic systems. The use of photosensitizers could also be investigated to enable reactions that are not directly accessible through the direct excitation of the molecule. Continuous-flow photochemical reactors could be particularly advantageous for these studies, as they provide uniform irradiation and precise control over reaction times, which can be crucial for achieving high selectivity in photochemical reactions. mdpi.com

Electrochemical Syntheses

Electrochemical methods provide an alternative, often greener, approach to driving chemical reactions by using electricity instead of stoichiometric reagents. researchgate.netmdpi.comrsc.org The electrochemical oxidation or reduction of this compound could lead to the formation of reactive intermediates that can then undergo further transformations.

For example, the electrochemical polymerization of thiophene derivatives is a well-established method for producing conducting polymers. researchgate.netrsc.org Investigating the electropolymerization of this compound could lead to new materials with interesting electronic and optical properties. Furthermore, electrochemical methods can be used for selective functionalization of the thiophene ring or the acetic acid side chain. The use of different electrode materials and solvent-electrolyte systems can provide a high degree of control over the reaction outcome. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.govresearchgate.netfrontiersin.orgrowan.edu For this compound, advanced computational modeling can guide and accelerate experimental research.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of the molecule, its spectroscopic properties, and its reactivity. These calculations can help in understanding the mechanisms of known reactions and in predicting the feasibility of new transformations. For example, computational modeling could be used to screen potential catalysts for sustainable synthetic routes or to predict the regioselectivity of photochemical and electrochemical reactions.

Molecular docking studies could be employed to predict the binding affinity of this compound and its derivatives to biological targets, which could guide the design of new therapeutic agents. nih.govfrontiersin.org By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this promising molecule.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Predict molecular structure, spectroscopic properties, and reactivity. Elucidate reaction mechanisms. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govfrontiersin.org |

| Virtual Screening | Identify derivatives with desired properties from large virtual libraries. nih.govfrontiersin.org |

| Reaction Pathway Prediction | Explore potential photochemical and electrochemical transformations. |

Machine Learning in Reaction Prediction

The application of machine learning (ML) in chemical synthesis is a rapidly growing field that holds significant promise for accelerating the discovery and optimization of reaction pathways. For a molecule like this compound, ML algorithms can be trained on large datasets of thiophene reactions to predict optimal reaction conditions, potential side products, and yields.

Current Landscape of ML in Chemistry: Machine learning models are increasingly used to predict the outcomes of organic reactions. nih.gov These models are trained on extensive datasets to recognize patterns and correlations that may not be apparent to human chemists. Strategies like transfer learning and active learning are being developed to enable accurate predictions even with limited data, which is often the case for specialized compounds. nih.gov

Potential Application to this compound: An ML model could be developed to predict the success of various synthetic routes to this compound. By inputting different starting materials, catalysts, solvents, and temperature conditions, the model could forecast the most efficient pathway. This predictive power would minimize the need for extensive trial-and-error experimentation, saving time and resources. For instance, an active learning approach could iteratively suggest new reaction conditions to be tested in the lab, with each new result further refining the model's accuracy. soton.ac.uk

Data for Model Training: To build a robust predictive model, a comprehensive dataset of reactions involving substituted thiophenes would be required. This data would include both successful and failed reactions to provide a complete picture of the reaction landscape. The model's performance can be evaluated using metrics like the receiver operating characteristic–area under the curve (ROC-AUC), where a value of 1.0 signifies a perfect prediction and 0.5 represents random guessing. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for its application in materials science and medicinal chemistry. Molecular dynamics (MD) simulations offer a powerful tool to visualize and quantify these interactions at an atomic level. semanticscholar.org

Principles of MD Simulations: MD simulations predict the movement of every atom in a molecular system over time based on the forces they exert on each other. semanticscholar.org This allows for the study of dynamic processes such as binding events, conformational changes, and solvent effects. researchgate.net

Simulating this compound: MD simulations could be employed to study the self-assembly of this compound molecules or their interaction with biological targets. For example, simulations could reveal how the acetic acid group forms hydrogen bonds and how the dimethylthiophene ring engages in hydrophobic or π-stacking interactions. These insights are critical for designing novel materials with specific properties or for developing drugs that bind effectively to their target proteins. The accuracy of these simulations depends on the chosen force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

Integration into Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. researchgate.net Integrating this compound into MCRs would open up new avenues for the rapid synthesis of novel and structurally diverse compounds.

Advantages of MCRs: MCRs are characterized by their high atom economy, operational simplicity, and ability to generate large libraries of compounds from a small set of starting materials. mdpi.com These features make them particularly attractive for drug discovery and materials science.

Potential MCRs Involving this compound: The carboxylic acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. nih.gov For instance, it could react with an aldehyde, an amine, and an isocyanide in a Ugi reaction to produce a complex α-acylamino amide derivative containing the 2,4-dimethylthiophene (B109970) scaffold. Such reactions could be used to synthesize libraries of new compounds for biological screening. mdpi.com

Potential for Further Functionalization at Unexplored Positions